5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound featuring multiple functional groups, including difluoromethyl, pyrazolyl, mercapto, and pyridopyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, organometallic reagents, and thiolating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridopyrimidinone core can be reduced under specific conditions.
Substitution: The difluoromethyl and pyrazolyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercapto-1-(3-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one
- 5-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-mercapto-1-(3-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one
- 5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxy-1-(3-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness
The uniqueness of 5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, for example, can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
5-(difluoromethyl)-7-(1-ethylpyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5OS/c1-3-26-10-12(9-23-26)15-8-14(17(21)22)16-18(24-15)27(20(29)25-19(16)28)13-6-4-5-11(2)7-13/h4-10,17H,3H2,1-2H3,(H,25,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECYRYMNEWHKQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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